molecular formula C17H16N4O2S3 B2394160 N-(1,3-benzothiazol-2-yl)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 688353-44-8

N-(1,3-benzothiazol-2-yl)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2394160
CAS No.: 688353-44-8
M. Wt: 404.52
InChI Key: KBBRRKHUUMDJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic specialty chemical designed for pharmaceutical and biological research. This molecule features a benzothiazole scaffold linked to a dimethylthienopyrimidinone core via a sulfanyl acetamide bridge. The benzothiazole nucleus is a privileged structure in medicinal chemistry, known for its diverse biological activities and is frequently investigated in the design of novel antitumor agents . The incorporation of the thieno[3,2-d]pyrimidine-4-one moiety, a bioisostere of purine, further enhances the compound's potential to interact with enzymatic targets, making it a valuable scaffold for the development of kinase inhibitors and other therapeutic candidates . Researchers can utilize this compound as a key intermediate or precursor in multicomponent reactions to generate more complex molecular architectures for high-throughput screening campaigns . Its structural complexity also makes it a candidate for crystallographic studies to understand intermolecular interactions, such as hydrogen-bonding networks that stabilize crystal structures, as demonstrated in related compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S3/c1-9-7-11-14(25-9)15(23)21(2)17(19-11)24-8-13(22)20-16-18-10-5-3-4-6-12(10)26-16/h3-6,9H,7-8H2,1-2H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBRRKHUUMDJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole ring, followed by the construction of the thienopyrimidine moiety. The final step involves the formation of the sulfanyl acetamide linkage under controlled conditions, such as using a base like triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thienopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: This compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biology: It is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes like kinases or proteases, disrupting cellular signaling pathways and leading to cell death. In antimicrobial applications, it may interfere with the synthesis of essential biomolecules in microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Compound Name Molecular Formula Substituents on Thienopyrimidinone Molecular Weight (g/mol) Key Structural Differences Reference
Target Compound C₁₆H₁₆N₄O₂S₂* 3,6-Dimethyl ~364.45 -
N-(1,3-Benzothiazol-2-yl)-2-[(3-benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide C₂₂H₁₈N₄O₂S₃ 3-Benzyl 466.59 Benzyl vs. dimethyl substituent
Compound 266 (CK1δ Inhibitor) C₂₉H₂₃FN₆O₂S₃ 3-Phenyl 602.72 Fluorophenyl and imidazole additions
BTC-a (N-(1,3-benzothiazol-2-yl)-2-(pyrimidin-2-yl amino)acetamide) C₁₃H₁₂N₄OS None (pyrimidinyl substituent) 292.33 Simpler acetamide side chain

*Inferred based on structural similarity to .

Key Observations :

  • Molecular Complexity : Compound 266 () incorporates a fluorophenyl-imidazole group, increasing molecular weight and likely enhancing kinase-binding affinity but possibly reducing bioavailability .
  • Simpler Analogs: BTC-a () lacks the thienopyrimidinone core, resulting in lower antimicrobial activity, highlighting the importance of the sulfanyl-thienopyrimidinone moiety for potency .
Key Research Findings

Substituent Flexibility: The thienopyrimidinone ring tolerates diverse substituents (e.g., benzyl, phenyl, methyl), enabling optimization of pharmacokinetic properties .

Role of Sulfanyl Group : The sulfanyl bridge in the target compound may stabilize protein-ligand interactions through sulfur-mediated hydrogen bonding or hydrophobic effects .

Activity Trade-offs : Bulky substituents (e.g., benzyl in ) improve target affinity but may reduce solubility, whereas smaller groups (e.g., dimethyl in the target compound) balance activity and bioavailability .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that combines a benzothiazole moiety with a thienopyrimidine derivative. Its molecular formula is C₁₄H₁₃N₃O₂S₂, and it has been identified for its unique pharmacological properties.

Anticancer Properties

Research indicates that derivatives of benzothiazole and thienopyrimidine exhibit promising anticancer activity. For instance, related compounds have shown significant inhibition of cancer cell proliferation in various cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The compound's mechanism includes the induction of apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 µM) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
B7A4311Apoptosis induction
B7A5492Cell cycle arrest
B7H12994Inhibition of migration

Anti-inflammatory Effects

In addition to anticancer properties, the compound has been evaluated for anti-inflammatory effects. Studies have demonstrated that it can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound involves multiple signaling pathways:

  • Inhibition of AKT and ERK Pathways : The compound has been shown to inhibit both AKT and ERK signaling pathways in cancer cells. This dual inhibition is crucial for its anticancer efficacy as these pathways are often upregulated in tumors .
  • Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways by activating caspases and altering mitochondrial membrane potential .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds. For example:

  • Study on Benzothiazole Derivatives : A series of benzothiazole compounds were synthesized and screened for their cytotoxicity against various cancer cell lines. Notably, one derivative exhibited significant anticancer activity comparable to standard chemotherapeutics .
  • Thienopyrimidine Research : Research highlighted the importance of thienopyrimidine derivatives in enhancing the bioactivity of benzothiazoles. These modifications resulted in improved potency against cancer cells while minimizing cytotoxicity to normal cells .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves a multi-step process:

Core formation : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiophene derivatives with urea or thiourea under acidic conditions .

Sulfanylation : Introduce the sulfanyl group using a thiolating agent (e.g., NaSH or thiourea) in polar aprotic solvents like DMF at 60–80°C .

Acetamide coupling : React the sulfanyl intermediate with N-(1,3-benzothiazol-2-yl)acetamide using EDC/HOBt coupling in dichloromethane .
Optimization : Yield improvements (from ~45% to >70%) are achieved by:

  • Temperature control (60°C for sulfanylation to minimize side reactions).
  • Catalytic use of triethylamine to enhance nucleophilicity during coupling .

Basic: Which analytical techniques are critical for structural characterization, and how are spectral contradictions resolved?

Methodological Answer:

  • Primary Techniques :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C3/C6 of the thienopyrimidine core) .
    • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 455.12) .
    • HPLC : Purity assessment (>95% using C18 column, 0.1% TFA/ACN gradient) .
  • Resolving Contradictions :
    • Overlapping NMR signals (e.g., benzothiazole vs. thienopyrimidine protons) are resolved via 2D-COSY or NOESY .
    • Discrepancies in mass fragmentation patterns are cross-validated with computational tools (e.g., MassFrontier) .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., kinase enzymes). For example, the benzothiazole moiety shows strong π-π stacking with ATP-binding pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups at C3/C6) with IC₅₀ values. A 3D-QSAR model using CoMFA revealed that electron-donating groups enhance inhibition of EGFR .
  • Reaction Design : ICReDD’s quantum chemical calculations optimize synthetic pathways (e.g., solvent selection for sulfanylation reduces energy barriers by 15%) .

Advanced: How to analyze discrepancies in bioactivity data across structurally similar analogs?

Methodological Answer:

  • Case Study : Conflicting IC₅₀ values (e.g., 2.3 µM vs. 8.7 µM for analogs with chloro vs. methoxy substituents) are investigated via:
    • Binding Kinetics : Surface plasmon resonance (SPR) to measure on/off rates, identifying methoxy groups as steric hindrance factors .
    • Metabolic Stability : Microsomal assays show chloro-substituted analogs have higher CYP450-mediated degradation (t₁/₂ = 12 min vs. 45 min for methyl derivatives) .
  • Structural Insights : X-ray crystallography of target-ligand complexes reveals conformational changes in the thienopyrimidine core upon substitution .

Basic: What are the key functional groups influencing solubility and pharmacokinetics?

Methodological Answer:

  • Critical Groups :
    • Sulfanyl Acetamide : Enhances water solubility (LogP reduced by 0.5 units vs. non-sulfanyl analogs) .
    • Benzothiazole : Contributes to lipophilicity (cLogP = 3.2), requiring formulation with cyclodextrins for in vivo delivery .
  • PK Optimization :
    • Methyl groups at C3/C6 improve metabolic stability (hepatic clearance reduced by 40% in rat models) .

Advanced: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Root Causes :
    • Steric Hindrance : Bulky benzothiazole group reduces nucleophilic attack efficiency.
    • Moisture Sensitivity : EDC/HOBt coupling is prone to hydrolysis in humid conditions.
  • Solutions :
    • Use DIPEA as a base to deprotonate the amine intermediate more effectively .
    • Conduct reactions under inert atmosphere (N₂/Ar) with molecular sieves to absorb moisture .
    • Switch to HATU as a coupling agent (yield increased from 52% to 78% in pilot trials) .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Cellular Assays :
    • Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ = 4.5 µM) .
    • Kinase Inhibition : ADP-Glo™ assay for EGFR (IC₅₀ = 1.8 µM) .
  • Mechanistic Studies :
    • Apoptosis : Flow cytometry with Annexin V/PI staining .
    • ROS Generation : DCFH-DA assay to quantify oxidative stress .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Heat-shock treated lysates show stabilized target proteins (e.g., 2.5-fold increase in EGFR melting temperature) .
  • Photoaffinity Labeling : Use a biotinylated probe derivative to isolate target complexes for LC-MS/MS identification .
  • In Vivo PET Imaging : Radiolabel with ¹⁸F for biodistribution studies in xenograft models .

Basic: How does structural variation in analogs affect SAR?

Methodological Answer:

  • Key Modifications :

    • Thienopyrimidine Core : Methyl groups at C3/C6 increase metabolic stability (t₁/₂ = 120 min vs. 60 min for unsubstituted analogs) .
    • Benzothiazole Replacement : Pyridine analogs show reduced potency (IC₅₀ = 12 µM vs. 2.3 µM), highlighting the role of the sulfur atom in target binding .
  • Data Table :

    Substituent PositionBioactivity (IC₅₀, µM)Solubility (mg/mL)
    C3/C6 Methyl2.30.12
    C3 Ethyl5.10.08
    Benzothiazole → Pyridine12.00.25

Advanced: What strategies mitigate off-target effects in kinase inhibition assays?

Methodological Answer:

  • Selectivity Screening : Broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) identifies off-target hits (e.g., ABL1 inhibition at 10 µM).
  • Structure-Based Design : Introduce a carboxylate group at C2 to exploit unique electrostatic interactions in the target kinase’s hinge region .
  • Proteomic Profiling : SILAC-based quantification in cell lysates detects off-target protein binding (e.g., HSP90 inhibition reduced by 90% with C6-methyl substitution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.